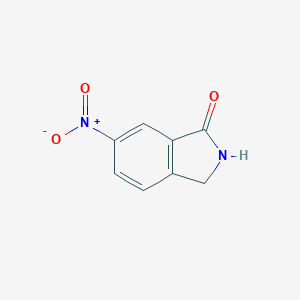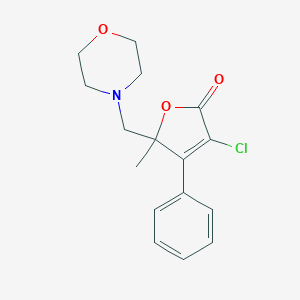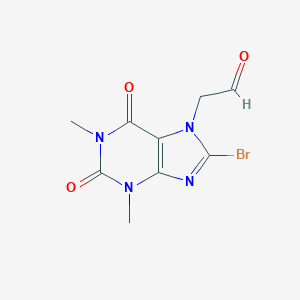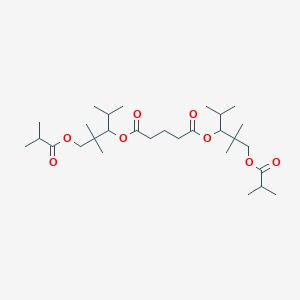
2-Amino-3-methyl-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-4-methylsulfanylbutanoic acid, also known as Methionine sulfoximine (MSO), is a non-proteinogenic amino acid that inhibits glutamine synthetase (GS) activity. GS is an essential enzyme responsible for the conversion of glutamate to glutamine, which plays a vital role in various metabolic processes. MSO has been extensively studied for its potential therapeutic applications in various neurological disorders and cancer.
Wirkmechanismus
MSO inhibits GS activity by binding to the active site of the enzyme and forming a covalent bond with the active site cysteine residue. This results in the irreversible inhibition of GS activity and the accumulation of glutamate in the cells.
Biochemische Und Physiologische Effekte
Inhibition of GS activity by MSO has been shown to have various biochemical and physiological effects. It leads to the accumulation of glutamate, which can activate the N-methyl-D-aspartate (NMDA) receptor and cause excitotoxicity in the brain. MSO has also been shown to induce oxidative stress and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MSO has several advantages as a tool in scientific research. It is a potent and specific inhibitor of GS activity and can be used to study the role of GS in various biological processes. However, MSO has some limitations, including its irreversible inhibition of GS activity, which can make it difficult to study the reversible regulation of GS activity. It also has potential toxicity and can induce oxidative stress and apoptosis in cells.
Zukünftige Richtungen
MSO has several potential future directions for research. It can be used to study the role of GS in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. MSO can also be used to investigate the potential therapeutic applications of GS inhibitors in cancer treatment. Furthermore, MSO can be used to study the regulation of GS activity and the potential development of reversible GS inhibitors.
Synthesemethoden
MSO can be synthesized through the reaction between L-methionine and hydrogen peroxide in the presence of sulfuric acid. The reaction produces MSO as a racemic mixture of two diastereomers, which can be separated by chromatography.
Wissenschaftliche Forschungsanwendungen
MSO has been widely used as a tool in scientific research to study the role of GS in various biological processes. It has been shown to inhibit GS activity in both in vitro and in vivo studies. MSO has been used to study the role of GS in the regulation of glutamate and glutamine metabolism in the brain, liver, and other tissues. It has also been used to investigate the role of GS in cancer cell metabolism and the potential therapeutic applications of GS inhibitors in cancer treatment.
Eigenschaften
IUPAC Name |
2-amino-3-methyl-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHATNWAMGXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-4-methylsulfanylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)








![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)